Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate is a chemical compound with the empirical formula C11H9BrN2O3 . It is a member of the oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structures .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including this compound, has been a subject of interest due to their potential as anti-infective agents . One method reported involves the oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole using manganese dioxide, obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis
The molecular weight of this compound is 297.10 . The SMILES string representation of the molecule isCCOC(=O)c1nnc(o1)-c2ccc(Br)cc2
.
Scientific Research Applications
Versatile Building Blocks in Medicinal Chemistry : Derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, which are structurally related to Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate, are designed for the synthesis of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks. These derivatives are incorporated into biologically relevant molecules (Ž. Jakopin, 2018).
Synthesis of Hybrid Molecules for Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which contain a 1,3,4-oxadiazole nucleus similar to the target compound, have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated significant biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antibacterial Studies of N-substituted Derivatives : Compounds bearing the 1,3,4-Oxadiazole structure, akin to the this compound, have been synthesized and tested for their antibacterial properties. These studies show moderate to significant antibacterial activity (Khalid et al., 2016).
Synthesis of Heterocyclic Compounds for Anticancer Screening : A series of thiazole compounds, including 1,3,4-oxadiazole derivatives, were synthesized and tested against breast cancer cells. Some of these compounds exhibited notable antiproliferative activity (Sonar et al., 2020).
Antihypertensive Activity of Derivatives : Derivatives of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid, which are chemically related, were synthesized and evaluated for antihypertensive activity in rats. This study demonstrated the potential of these compounds in therapeutic applications (Santilli & Morris, 1979).
Antimicrobial Evaluation of Oxadiazole Derivatives : Various 1,3,4-oxadiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. This research signifies the potential use of these compounds in developing antimicrobial agents (Jafari et al., 2017).
Future Directions
The future directions for research on Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate and similar compounds could involve further exploration of their potential as anti-infective agents . The development of new synthetic strategies and the design of new chemical entities with potential anti-infective activity could be areas of interest .
Mechanism of Action
Target of Action
It’s worth noting that compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles have been reported to interfere with pathways associated with bacterial virulence .
Result of Action
Compounds with the 1,2,4-oxadiazole scaffold have been reported to exhibit anti-infective activities .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase is inhibitory, leading to an increase in acetylcholine levels .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been shown to enhance synaptic transmission by increasing acetylcholine levels, which in turn affects cell signaling pathways related to memory and learning .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, the compound may influence gene expression by modulating transcription factors involved in neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained increases in acetylcholine levels, which may have implications for chronic conditions such as Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of metabolites that may also exhibit biological activity. The interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that need to be considered in therapeutic settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in the brain, liver, and kidneys, which are key sites for its biological activity and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization. It is primarily localized in the cytoplasm and the synaptic cleft in neuronal cells. The compound’s activity is influenced by its localization, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects. Additionally, post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy .
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBACUKJDQPIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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